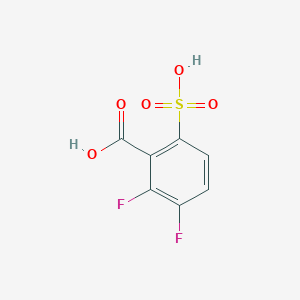
2,3-Difluoro-6-sulfobenzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-Difluoro-6-sulfobenzoic acid is an organic compound with the molecular formula C7H4F2O5S It is a derivative of benzoic acid, where two hydrogen atoms on the benzene ring are replaced by fluorine atoms at positions 2 and 3, and a sulfonic acid group is attached at position 6
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Difluoro-6-sulfobenzoic acid typically involves the introduction of fluorine atoms and a sulfonic acid group onto a benzoic acid derivative. One common method is the electrophilic aromatic substitution reaction, where fluorine atoms are introduced using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide. The sulfonic acid group can be introduced through sulfonation using sulfur trioxide or chlorosulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis starting from readily available precursors. The process typically includes:
- Fluorination of a benzoic acid derivative.
- Sulfonation of the fluorinated intermediate.
- Purification and isolation of the final product.
化学反应分析
Types of Reactions
2,3-Difluoro-6-sulfobenzoic acid can undergo various chemical reactions, including:
Electrophilic Aromatic Substitution: The compound can participate in further substitution reactions due to the presence of the electron-withdrawing fluorine and sulfonic acid groups.
Nucleophilic Substitution: The fluorine atoms can be replaced by nucleophiles under appropriate conditions.
Reduction: The sulfonic acid group can be reduced to a sulfonyl group or other derivatives.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as bromine or nitric acid can be used under acidic conditions.
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products
Electrophilic Aromatic Substitution: Products include brominated or nitrated derivatives.
Nucleophilic Substitution: Products include substituted benzoic acids with various nucleophiles.
Reduction: Products include sulfonyl derivatives or other reduced forms.
科学研究应用
2,3-Difluoro-6-sulfobenzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as fluorinated polymers.
作用机制
The mechanism of action of 2,3-Difluoro-6-sulfobenzoic acid depends on its specific application. In biological systems, it may act by inhibiting specific enzymes or interacting with molecular targets such as proteins or nucleic acids. The fluorine atoms and sulfonic acid group can enhance the compound’s binding affinity and specificity for its targets, leading to desired biological effects.
相似化合物的比较
Similar Compounds
2,3-Difluorobenzoic acid: Lacks the sulfonic acid group, making it less polar and potentially less reactive in certain chemical reactions.
2,6-Difluorobenzoic acid: Has fluorine atoms at different positions, leading to different electronic and steric effects.
3,4-Difluorobenzoic acid: Similar fluorination pattern but lacks the sulfonic acid group.
Uniqueness
2,3-Difluoro-6-sulfobenzoic acid is unique due to the combination of fluorine atoms and a sulfonic acid group on the benzene ring. This combination imparts distinct chemical properties, such as increased acidity, enhanced reactivity in electrophilic and nucleophilic substitution reactions, and potential biological activity.
生物活性
2,3-Difluoro-6-sulfobenzoic acid (CAS No. 887584-90-9) is a fluorinated aromatic compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
This compound features two fluorine atoms and a sulfonic acid group attached to a benzoic acid structure. This unique configuration enhances its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and interact with molecular targets such as proteins and nucleic acids. The presence of fluorine atoms and the sulfonic acid group increases the compound's binding affinity and specificity for its targets, potentially leading to various therapeutic effects.
Biological Activity Overview
Research indicates that this compound may exhibit several biological activities:
- Enzyme Inhibition : It has been investigated as a potential inhibitor of various enzymes, including those involved in cancer progression and inflammation.
- Anticancer Properties : Preliminary studies suggest that it may have anticancer activity, particularly through the inhibition of SIRT2, an enzyme linked to tumor growth regulation .
- Anti-inflammatory Effects : The compound may also possess anti-inflammatory properties, making it a candidate for further therapeutic exploration.
Case Studies
- SIRT2 Inhibition Study :
- Fluorinated Compounds in Cancer Therapy :
Comparative Analysis
To understand the uniqueness of this compound compared to related compounds, the following table summarizes key differences:
| Compound | Structure Characteristics | Biological Activity |
|---|---|---|
| This compound | Two fluorine atoms and one sulfonic acid group | Potential enzyme inhibitor; anticancer |
| 2,3-Difluorobenzoic acid | Two fluorine atoms | Limited biological activity |
| 2,6-Difluorobenzoic acid | Two fluorine atoms at different positions | Varies in reactivity |
属性
CAS 编号 |
887584-90-9 |
|---|---|
分子式 |
C7H4F2O5S |
分子量 |
238.17 g/mol |
IUPAC 名称 |
2,3-difluoro-6-sulfobenzoic acid |
InChI |
InChI=1S/C7H4F2O5S/c8-3-1-2-4(15(12,13)14)5(6(3)9)7(10)11/h1-2H,(H,10,11)(H,12,13,14) |
InChI 键 |
QRRFYVNEBLUWDX-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C(=C1F)F)C(=O)O)S(=O)(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















